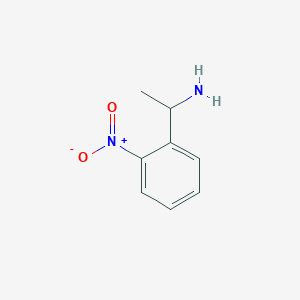

1-(2-Nitrophenyl)ethanamine

描述

It is a yellow crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)ethanamine can be synthesized through several methods. One common approach involves the nitration of phenylethylamine, followed by reduction of the nitro group to an amine. Another method includes the reaction of 2-nitrophenylacetonitrile with reducing agents to yield the desired amine .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-nitrophenylacetonitrile under controlled conditions. This method ensures high yield and purity of the final product .

化学反应分析

Types of Reactions: 1-(2-Nitrophenyl)ethanamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Substitution: Halogenating agents or alkylating agents under appropriate conditions.

Major Products:

Reduction: 2-Amino-1-phenylethanamine.

Oxidation: 2-Nitroso-1-phenylethanamine.

Substitution: Various substituted phenylethanamines depending on the reagents used.

科学研究应用

1-(2-Nitrophenyl)ethanamine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 1-(2-Nitrophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects are mediated through various pathways, including the modulation of enzyme activity and receptor binding .

相似化合物的比较

2-Nitrophenethylamine: Similar structure but differs in the position of the nitro group.

2-Nitrobenzylamine: Contains a benzyl group instead of an ethyl group.

2-Nitroaniline: Lacks the ethylamine side chain.

Uniqueness: 1-(2-Nitrophenyl)ethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

生物活性

1-(2-Nitrophenyl)ethanamine, also known as 2-nitrophenethylamine, is an organic compound characterized by its amine functional group and a nitrophenyl substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and applications in research.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 166.18 g/mol

- CAS Number : 100311-54-4

- Appearance : Yellow crystalline solid

The presence of the nitro group enhances the reactivity and biological activity of this compound. The compound's chiral nature allows for enantioselective interactions, which can be crucial in biological systems.

This compound's mechanism of action is primarily influenced by its structural components:

- Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that may interact with various biological targets, including enzymes and receptors. This interaction can modulate their activity, potentially leading to therapeutic effects.

- Amine Group : The amine group facilitates hydrogen bonding and ionic interactions with proteins, influencing their function. This characteristic is vital for its potential role in neurotransmitter systems.

Pharmacokinetics

Research indicates that this compound exhibits high gastrointestinal absorption and is likely to penetrate the blood-brain barrier (BBB). This property enhances its potential for therapeutic applications in neurological disorders .

Biological Activity

The biological activity of this compound has been assessed through various bioassays. Compounds with similar structures often exhibit pharmacological effects such as:

- Antidepressant Activity : Preliminary studies suggest potential antidepressant properties due to its interaction with neurotransmitter systems.

- Antimicrobial Properties : Similar nitro-containing compounds have shown efficacy against certain bacterial strains, indicating a possible antimicrobial role for this compound as well .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| This compound | Nitro group on aromatic ring | Potential antidepressant |

| 2-Amino-5-nitrophenol | Contains an amino group and nitro group | Antimicrobial properties |

| 3-Nitrotyrosine | Hydroxyl group on aromatic ring | Involved in oxidative stress responses |

This table illustrates how this compound stands out due to its specific stereochemistry and unique combination of functional groups that may enhance its bioactivity compared to others in this category .

Case Studies and Research Findings

Despite limited direct studies on this compound, several research findings provide insights into its potential applications:

- Study on Enzyme Interactions : Research has indicated that compounds similar to this compound can act as enzyme inhibitors, suggesting a pathway for further investigation into its role in metabolic processes .

- Pharmacological Investigations : A review of literature highlights the compound's potential as a precursor in drug synthesis, particularly for developing new therapeutic agents targeting neurological disorders.

属性

IUPAC Name |

1-(2-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYAACMYPJUURZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 1-(2-Nitrophenyl)ethanamine into peptoid sequences impact their secondary structure?

A1: Research indicates that the inclusion of this compound, often abbreviated as Ns2ne, can significantly alter the secondary structure of peptoid nonamers []. For instance, incorporating Ns2ne into a peptoid sequence composed of alternating N-(S)-1-phenylethylglycine (Nspe) units disrupts the typical threaded loop conformation observed in (Nspe)9 and promotes helix formation instead []. This suggests that the nitroaromatic moiety of Ns2ne may engage in specific interactions that influence peptoid folding. Furthermore, placing a single Ns2ne unit at the N-terminus of (Nspe)9 destabilizes the threaded loop structure, while incorporating N-(S)-1-(4-Nitrophenyl)ethylglycine (Nsnp, a para-nitro isomer) at the same position stabilizes it []. These findings highlight the sensitivity of peptoid conformation to the position and isomerism of nitroaromatic side chains.

Q2: What is the mechanism by which this compound affects peptoid structure?

A2: The study suggests that nitroaromatic side chains, including those of Ns2ne and Nsnp, can influence peptoid folding by modulating the strength of intramolecular hydrogen bonds crucial for maintaining the threaded loop structure []. The electron-withdrawing nature and steric bulk of the nitroaromatic group likely contribute to this effect. Specifically, the study proposes that steric interactions exerted by the Ns2ne side chain play a significant role in disrupting the threaded loop conformation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。